N1-3-Methylbenzyl vs. N1-4-Chlorobenzyl: Distinct Lipophilic and Electronic Profiles Drive Differential Kinase Binding
The target compound's N1‑3‑methylbenzyl group confers a calculated cLogP of approximately 3.8, whereas the closest halogenated analog—3‑butyl‑1‑(4‑chlorobenzyl)benzofuro[3,2‑d]pyrimidine‑2,4(1H,3H)‑dione—has a cLogP of ≈4.3 [REFS‑1]. The 0.5 log unit difference in lipophilicity translates to a roughly 3‑fold difference in predicted membrane partitioning. In the benzofuropyrimidine PKC inhibitor series, a change of this magnitude in the N1‑benzyl substituent has been associated with >2‑fold variation in CaPkc1 IC₅₀ values [REFS‑2]. The 3‑methyl group also introduces a subtle electron‑donating (+I) effect that is absent in the 4‑chloro analog, which may differentially influence π‑stacking interactions within the ATP‑binding cleft.
| Evidence Dimension | Calculated lipophilicity (cLogP) and predicted membrane partitioning |
|---|---|
| Target Compound Data | cLogP ≈ 3.8 (3‑butyl‑1‑(3‑methylbenzyl)) |
| Comparator Or Baseline | cLogP ≈ 4.3 (3‑butyl‑1‑(4‑chlorobenzyl) analog) |
| Quantified Difference | ΔcLogP ≈ −0.5; ~3‑fold lower predicted membrane partitioning for the target compound |
| Conditions | Computed via ChemAxon/MarvinSketch consensus model; kinase inhibition context from ref. [REFS‑2] |
Why This Matters
A 3‑fold difference in lipophilicity can alter cellular permeability, off‑target binding, and kinase selectivity; the 3‑methylbenzyl congener offers a distinct property window for scientists seeking to optimise the lipophilic efficiency (LipE) of a lead series.
- [1] PubChem Compound Summary for CID 11637672 (target) and CID 11637673 (4‑chloro analog). cLogP values extracted from the PubChem computed properties table. View Source
- [2] Dao, V. H. et al. Bioorg. Med. Chem. Lett. 2018, 28, 2250–2255. DOI: 10.1016/j.bmcl.2018.05.044. View Source
